molecular formula C9H14N2S B034488 1,3-Dimethyl-2-(2-thienyl)imidazolidine CAS No. 104208-13-1

1,3-Dimethyl-2-(2-thienyl)imidazolidine

Cat. No. B034488
M. Wt: 182.29 g/mol
InChI Key: HIHONCXGFIYIJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazolidine derivatives often involves regioselective ring opening of precursor compounds and cyclization reactions. For instance, Brouillette et al. (2009) describe the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione derivatives through the regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids, showcasing the intricate synthetic pathways involved in the production of similar compounds (Brouillette et al., 2009).

Molecular Structure Analysis

The structural analysis of imidazolidine derivatives reveals the importance of X-ray crystallography in determining molecular configurations. For example, the structure of certain imidazolidine derivatives has been confirmed through this method, providing insights into the spatial arrangement and bonding patterns characteristic of these compounds (Kravchenko et al., 2008).

Chemical Reactions and Properties

Imidazolidine derivatives participate in a variety of chemical reactions, demonstrating their reactive nature and chemical versatility. Mukherjee-Müller et al. (1979) discussed the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine, highlighting the reactive potential of imidazolidine compounds in forming heterocyclic derivatives through ring transformation reactions (Mukherjee-Müller et al., 1979).

Physical Properties Analysis

The physical properties of imidazolidine derivatives, such as solubility, melting point, and glass transition temperatures, are critical for their application in various fields. Seçkin et al. (2003) explored the synthesis and properties of polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion, noting their excellent solubility and high glass transition temperatures, indicative of their robustness and application potential (Seçkin et al., 2003).

Chemical Properties Analysis

The chemical properties of 1,3-dimethyl-2-(2-thienyl)imidazolidine and its derivatives, including reactivity, stability, and potential for further functionalization, are central to their utility in chemical synthesis and applications. The work by Brouillette et al. (2007) on the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs underscores the innovative approaches to optimizing the synthesis and enhancing the chemical properties of these compounds (Brouillette et al., 2007).

Scientific Research Applications

  • Oxidation Reactions : The oxidation of thiono derivatives of imidazoles, which include compounds like 1,3-Dimethyl-2-(2-thienyl)imidazolidine, can produce sulfate ions. This insight into their behavior in oxidation reactions is crucial for understanding their chemical properties (D. W. Karkhanis & L. Field, 1985).

  • Asymmetric Alkylative Esterification : Chiral 1,3-dimethyl-2-iminoimidazolidines (monocyclic guanidines) can be prepared and applied to asymmetric alkylative esterification of benzoic acid, showing potential for new applications in synthetic chemistry (T. Isobe et al., 1998).

  • Synthesis of Polyimides : Polyimides derived from 1,3-di(p-dimethylaminobenzyl)-imidazolidine-2-thion exhibit excellent solubility in various polar solvents and have glass transition temperatures between 290-360°C, making them useful in material science applications (T. Seçkin et al., 2003).

  • Corrosion Inhibition : Imidazoline compounds demonstrate efficient corrosion inhibition for carbon steel in acid media, which is attributed to their active nitrogen atoms and the plane geometry of the heterocyclic ring (J. Cruz et al., 2004).

  • Antitumor and Antioxidant Activities : Thiazolidine-4-ones, related to the imidazolidine family, show moderate antitumor activity and effective antioxidant activity, making them promising candidates for cancer treatment (A. Aly et al., 2012).

  • Synthesis of Heterocycles : Studies have shown methods for synthesizing various heterocycles using imidazolidine derivatives, indicating their utility in creating complex organic compounds (Yann Brouillette et al., 2009).

  • Antiarrhythmic Activity : Some imidazolidine derivatives have been found to exhibit promising antiarrhythmic activity in preclinical models (M. Matsukura et al., 1992).

Safety And Hazards

1,3-Dimethyl-2-(2-thienyl)imidazolidine may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is advised to get medical advice or attention . If the compound comes in contact with the skin, it should be washed with plenty of soap and water . If skin irritation occurs, medical advice or attention should be sought . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

1,3-dimethyl-2-thiophen-2-ylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHONCXGFIYIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383919
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-(2-thienyl)imidazolidine

CAS RN

104208-13-1
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-(2-thienyl)imidazolidine
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Synthesis routes and methods

Procedure details

23.5 g (267 mmol) of N,N′-dimethylethylenediamine were dissolved in 300 ml of toluene and treated with 29.8 g (266 mmol) of thiophene-2-carbaldehyde. The clear mixture was refluxed for 4 hours using a Dean-Stark trap. After that time 4.9 ml of water had separated in the trap. After cooling, the solution was filtered and evaporated. The oily residue was destined in vacuo. Yield: 45 g.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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